7-Nitro-2H-imidazo[4,5-d]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-2H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-2-7-1-4-6(5)9-3-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLCLEVKEULVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C=NC=C(C2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743513 | |
| Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109151-82-8 | |
| Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Nitro 2h Imidazo 4,5 D Pyridine
Established Synthetic Routes to the Imidazo[4,5-d]pyridine Nucleus
The construction of the imidazo[4,5-d]pyridine core, also known as an 8-azapurine, leverages established principles of heterocyclic chemistry, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) scaffold.
Cyclization Reactions utilizing 4,5-Diaminopyrimidine (B145471) Precursors
A cornerstone in the synthesis of the imidazo[4,5-d]pyridine nucleus is the Traube purine (B94841) synthesis, which utilizes 4,5-diaminopyrimidines as key precursors. This method involves the cyclization of the diamine with a one-carbon synthon to form the fused imidazole ring.
Commonly employed reagents for this cyclization include formic acid and formamide (B127407). acs.org For instance, refluxing a substituted 4,5-diaminopyrimidine in formic acid can lead to good yields of the corresponding imidazo[4,5-d]pyridine. acs.org Similarly, heating the 5-formylamino derivative, obtained by treating the diamine with formic acid, in boiling formamide provides an effective route for cyclization. acs.org Aldehydes are also utilized in condensation reactions with 4,5-diaminopyrimidines to generate diverse purine derivatives. researchgate.net
Table 1: Examples of Cyclization Reactions for Imidazo[4,5-d]pyridine Synthesis
| Precursor | Reagent | Condition | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,5-Diaminopyrimidone-6 | 90-100% Formic Acid | Reflux, 5-10 hours | Imidazo[4,5-d]pyridinone | Good | acs.org |
Reductive Cyclization Approaches from Nitro-Substituted Pyrimidines
Reductive cyclization offers an alternative pathway, starting from a nitro-substituted pyrimidine. This approach typically involves the reduction of a nitro group at the 5-position of a 4-aminopyrimidine (B60600) to generate the crucial 4,5-diaminopyrimidine intermediate in situ, which then undergoes cyclization.
A key example involves the catalytic reduction of a 4-amino-5-nitropyrimidine. For example, 2-diethylamino-4-amino-5-nitropyrimidine can be reduced using Raney nickel as a catalyst to yield the 4,5-diamino derivative, which is subsequently cyclized to form the purine ring. acs.org
While one-pot reductive cyclization from nitro-substituted pyridines to form imidazo[4,5-b]pyridines using reagents like SnCl₂·2H₂O or Na₂S₂O₄ is well-documented for isomeric systems, specific examples for the imidazo[4,5-d]pyridine scaffold are less common in the literature. nih.gov Another related strategy involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl carbonyl compounds to form imidazo[4,5-b]pyridinones, using methods like catalytic hydrogenation over palladium. rsc.org
Tandem Reactions and One-Pot Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency through tandem and one-pot reactions, which combine multiple transformations into a single operation. For the related imidazo[4,5-b]pyridine systems, a highly efficient one-pot tandem process has been developed starting from 2-chloro-3-nitropyridine (B167233). acs.orgnih.gov This sequence involves a tandem SNAr reaction with a primary amine, followed by in situ nitro group reduction and subsequent heteroannulation with an aldehyde. acs.orgnih.gov Such strategies provide rapid access to functionalized imidazopyridines in excellent yields with minimal purification steps. acs.org While specific tandem reactions for the direct synthesis of the imidazo[4,5-d]pyridine nucleus are not extensively detailed, tandem approaches based on intramolecular cyclization have been developed for related fused pyrimidine systems. researchgate.net
Solid-Phase Synthesis Techniques for Imidazo[4,5-d]pyridine Derivatives
Solid-phase synthesis is a powerful technique for generating libraries of compounds for drug discovery. This methodology has been successfully applied to the synthesis of purine derivatives, which share the core structure of imidazo[4,5-d]pyridines. researchgate.net One approach allows for the creation of purine derivatives with three points of diversity through a sequence of free amide formation, oxidative cyclization, and directed amination on a solid support. researchgate.net
For the isomeric imidazo[4,5-b]- and imidazo[4,5-c]pyridines, efficient solid-phase syntheses have been developed starting from polymer-supported amines reacted with 2,4-dichloro-3-nitropyridine. acs.orgnih.gov The sequence involves nucleophilic substitution, reduction of the nitro group, and subsequent cyclization with an aldehyde to close the imidazole ring. acs.orgnih.gov
Functionalization and Derivatization Strategies for the Imidazo[4,5-d]pyridine System
Functionalization of the pre-formed imidazo[4,5-d]pyridine nucleus is crucial for modulating its physicochemical and biological properties. The introduction of a nitro group is a key transformation for accessing a range of derivatives.
Introduction and Manipulation of the Nitro Group at the 7-Position
The direct synthesis of 7-Nitro-2H-imidazo[4,5-d]pyridine is not prominently documented in available literature. The introduction of a nitro group onto the pyridine (B92270) portion of the fused ring system would likely require specific nitrating conditions, which can be challenging due to the presence of the basic nitrogen atoms in the imidazole and pyridine rings. Nitration of related heterocyclic systems like imidazo[1,5-a]pyridines has been shown to occur readily, typically at the 1- or 3-position of the imidazole ring. rsc.org
Once introduced, the nitro group is a versatile functional handle that can be manipulated to introduce other functionalities. A primary transformation is its reduction to an amino group. For the related isomer, 7-amino-imidazo[4,5-b]pyridine can be prepared from 7-nitroimidazo[4,5-b]pyridine via palladium-catalyzed reduction. acs.org This amino group can then be further modified, for instance, through diazotization and substitution to introduce iodo groups, which are valuable precursors for cross-coupling reactions. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Diaminopyridine |
| 4,5-Diaminopyrimidine |
| 2-diethylamino-4-amino-5-nitropyrimidine |
| 2-chloro-3-nitropyridine |
| 2,4-dichloro-3-nitropyridine |
| 4-nitro-1H-imidazol-5-yl carbonyl compounds |
| 7-nitroimidazo[4,5-b]pyridine |
N-Alkylation Reactions and Regioselectivity Studies
N-alkylation is a critical transformation for imidazo[4,5-b]pyridine derivatives, yet it presents a significant challenge regarding regioselectivity. mdpi.com The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms that can be alkylated, often leading to a mixture of regioisomers. The tautomeric nature of the N-H bond in the imidazole ring means that alkylation can occur on different nitrogen atoms, complicating synthetic outcomes. mdpi.comfabad.org.tr
Studies on related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown that alkylation under phase transfer catalysis (PTC) conditions can lead to substitution on the nitrogen at position 3 (N3) and position 4 (N4). mdpi.com Similarly, alkylation of 4H-imidazo[4,5-b]pyridines with reagents like 4-methoxybenzyl chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) has been shown to predominantly yield the N4 regioisomer. fabad.org.tr
The regioselectivity of these reactions is influenced by several factors. Research on imidazo[4,5-b]pyridine-4-oxide derivatives demonstrated that the outcome of N-benzylation is primarily governed by "steric approach control". researchgate.net This means the size and position of existing substituents can direct the incoming alkyl group to the less sterically hindered nitrogen atom. For instance, the ratio of N1 to N3 alkylation products was found to vary depending on the substituent at the C2 position. researchgate.net The choice of the alkylating agent and reaction conditions also plays a subtle role in the final product distribution. researchgate.net
| Scaffold | Reagents & Conditions | Major Product | Reference |
|---|---|---|---|
| 4H-imidazo[4,5-b]pyridines | 4-methoxybenzyl chloride, K2CO3, DMF | N4 regioisomer | fabad.org.tr |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Alkyl halides, Phase Transfer Catalysis | Mixture of N3 and N4 regioisomers | mdpi.com |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide, K2CO3, DMF | N1/N3 regioisomers (ratio depends on C2 substituent) | researchgate.net |
Substituent Effects on Reaction Pathways and Yields
The nature of substituents on the imidazo[4,5-b]pyridine ring significantly impacts the reactivity, regioselectivity, and yield of subsequent chemical transformations. Both the electronic properties (electron-donating or electron-withdrawing) and steric bulk of these groups can direct reaction pathways.
For instance, studies on the N-alkylation of the related 1H-indazole scaffold, which also features a fused heterocyclic system, have shown that electron-withdrawing groups like a nitro (NO2) group at the C7 position can confer excellent N2 regioselectivity (≥96%). beilstein-journals.org This strong electronic effect can override other factors, providing a predictable route to a specific regioisomer. This suggests that the 7-nitro group in 7-nitro-2H-imidazo[4,5-b]pyridine would have a profound directing effect on its alkylation reactions.
The presence of a substituent can also be a strategic choice to enhance the reactivity of the scaffold for further diversification. For example, the introduction of a ribosyl group at the N3 position of an imidazo[4,5-b]pyridine was found to increase the molecule's reactivity in subsequent palladium-catalyzed coupling reactions.
| Substituent Location & Type | Observed Effect | Compound Class | Reference |
|---|---|---|---|
| C7-NO2 | Directs N-alkylation to the N2 position with high selectivity (≥96%) | Indazoles | beilstein-journals.org |
| C6-Bromo | Serves as a handle for further functionalization via cross-coupling | Imidazo[4,5-b]pyridines | eurjchem.com |
| C6 position (various) | Nature of substituent (bulk, length, acidity) influences biological activity | Imidazo[1,2-a]pyridines | nih.gov |
Heteroannulation Reactions and Scaffold Diversification
The imidazo[4,5-b]pyridine core serves as a versatile platform for the construction of more complex, polycyclic heterocyclic systems through heteroannulation reactions. These reactions are key to scaffold diversification, enabling the exploration of a wider chemical space for drug discovery. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for modifying the imidazo[4,5-b]pyridine skeleton. For instance, a bromo-substituted derivative can be used as a starting point to introduce various aryl or alkyl groups through Suzuki coupling, or to build new rings. eurjchem.comnih.gov A facile synthesis of imidazo[4,5-b]pyridines has been described using a Pd-catalyzed amide coupling reaction, which provides rapid access to products with diverse substitutions at the N1 and C2 positions. nih.gov
Multi-component reactions (MCRs) offer another efficient strategy for scaffold diversification. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide, is a widely used method for preparing imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net This approach allows for the rapid assembly of complex molecules in a single step and could be adapted for imidazo[4,5-b]pyridine systems. Such one-pot protocols, often combined with subsequent cyclization cascades, can generate novel fused imidazopyridine scaffolds. researchgate.net
Green Chemistry Approaches in 7-Nitro-2H-imidazo[4,5-b]pyridine Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more sustainable and environmentally friendly processes. ijarsct.co.in This includes the use of safer solvents, reducing energy consumption, and minimizing waste.
For the synthesis of imidazopyridine scaffolds, several green methodologies have been developed. A notable example is a rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines that proceeds in quantitative yield under ambient conditions. rsc.org Such methods, which avoid the use of heavy metal catalysts and harsh organic solvents, represent a significant improvement over traditional synthetic routes.
Other green approaches include:
Microwave-assisted synthesis : This technique can dramatically reduce reaction times, increase yields, and enhance product purity by providing rapid and uniform heating. eurjchem.comijarsct.co.in
Catalyst-free conditions : Some syntheses of imidazo[1,2-a]pyridines have been achieved under eco-friendly, catalyst-free conditions, for example, by simply refluxing a 2-aminopyridine (B139424) with a suitable reagent in ethanol (B145695). nih.gov
Use of benign catalysts and media : Mild and non-volatile catalysts like ammonium (B1175870) chloride have been used in ethanol at room temperature. nih.gov Additionally, reactions in aqueous micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS), provide a green alternative to volatile organic solvents. nih.gov
One-pot procedures : Copper-catalyzed one-pot syntheses using air as the oxidant have been developed for imidazo[1,2-a]pyridines. Utilizing air is advantageous due to its abundance, low cost, and lack of toxic byproducts. organic-chemistry.org
These green chemistry principles and methods, while often reported for the imidazo[1,2-a]pyridine isomer, are highly relevant and adaptable for the synthesis of 7-Nitro-2H-imidazo[4,5-b]pyridine, paving the way for more sustainable production of this important class of compounds.
Advanced Structural Elucidation and Spectroscopic Investigations
Single Crystal X-ray Diffraction Studies for Detailed Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. For 7-Nitro-2H-imidazo[4,5-d]pyridine, this technique would provide unequivocal proof of its molecular structure by mapping the electron density of a single crystal. The analysis yields fundamental data including bond lengths, bond angles, and torsion angles, which confirm the connectivity of the fused imidazole (B134444) and pyridine (B92270) rings and the position of the nitro substituent.
While specific crystallographic data for this compound (CAS 109151-82-8) are not extensively detailed in publicly accessible literature, studies on closely related imidazo[4,5-b]pyridine derivatives demonstrate the power of this technique. uctm.edumdpi.com For these analogs, data is typically collected at low temperatures (e.g., 150 K) using diffractometers with Mo Kα radiation. uctm.edu The resulting structural information is foundational for understanding the molecule's inherent properties.
Beyond the individual molecule, X-ray diffraction reveals how molecules of this compound arrange themselves in a crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. Based on the structure of related nitro-imidazopyridines, it is anticipated that the packing would be stabilized by a combination of forces:
Hydrogen Bonding: The presence of the imidazole N-H group provides a hydrogen bond donor, which can interact with hydrogen bond acceptors like the nitrogen atoms of the pyridine and imidazole rings or the oxygen atoms of the nitro group on neighboring molecules.
π–π Stacking: The planar, aromatic nature of the fused ring system would likely facilitate π–π stacking interactions between adjacent molecules, contributing significantly to crystal stability.
Analysis techniques such as Hirshfeld surface analysis are often applied to the crystallographic data of related compounds to visualize and quantify these intermolecular contacts, revealing the key forces that dictate the supramolecular assembly. uctm.edumdpi.com
The imidazo[4,5-d]pyridine core, analogous to the purine (B94841) skeleton, can exist in different tautomeric forms depending on the position of the hydrogen atom on the imidazole ring. ipb.pt The principal tautomers for the parent scaffold are the 2H, 3H, and 4H forms.
Single-crystal X-ray diffraction is crucial for identifying the predominant tautomer in the solid state. While solution-state studies on purines show an equilibrium between different forms, the solid state typically favors a single, most stable tautomer. ipb.pt For this compound, crystallographic analysis would definitively locate the labile proton, confirming which of the possible tautomers is present in the crystal structure. This information is vital, as the tautomeric form influences the molecule's hydrogen bonding patterns, electronic properties, and potential biological interactions. Studies on similar imidazo[4,5-b]pyridine systems highlight the importance of identifying the specific tautomer, as it dictates the products of subsequent reactions like alkylation. mdpi.comnih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the heterocyclic rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the nitro group, likely causing downfield shifts for nearby protons.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the fused ring system.
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to map the proton connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional conformation in solution. ipb.pt
These advanced methods are essential for the complete and correct structural assignment of complex heterocyclic systems. ipb.pt
The nitro (-NO₂) group imparts distinct spectroscopic signatures that aid in structural confirmation.
NMR Spectroscopy: The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the molecule. In the ¹H and ¹³C NMR spectra, nuclei positioned close to the nitro group experience deshielding, causing their resonance signals to appear at a higher chemical shift (further downfield). Although less common, ¹⁵N NMR could be used to directly observe the nitrogen nucleus of the nitro group, which would have a characteristic chemical shift.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitro group, which exhibits two strong, characteristic stretching vibrations. These typically appear in the ranges of 1560–1500 cm⁻¹ (asymmetric stretch) and 1360–1300 cm⁻¹ (symmetric stretch). The exact positions of these bands can provide insight into the electronic environment of the nitro group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₅H₃N₅O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Expected Mass Spectrometry Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₃N₅O₂ |
| Monoisotopic Mass | 165.0236 g/mol |
Interactive Data Table: Click on headers to sort.
Upon ionization, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule would form a molecular ion ([M]⁺ or [M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure.
While the specific fragmentation pattern for this compound has not been published, common fragmentation pathways for related nitroaromatic heterocyclic compounds often involve:
Loss of the nitro group (NO₂) or parts of it (e.g., NO, O).
Cleavage of the heterocyclic rings, often involving the loss of small neutral molecules like HCN.
Studies on related imidazo[4,5-b]pyridine systems utilize ESI-MS to characterize the compounds and study their interactions, confirming the utility of this technique for this class of molecules. mdpi.com
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Characterization
The photophysical properties of this compound are of significant interest for understanding its electronic structure and potential applications in materials science and as a biological probe. The electronic absorption and emission spectra of imidazopyridine derivatives are influenced by the nature and position of substituents on the bicyclic core.
The introduction of a nitro group, a strong electron-withdrawing substituent, at the 7-position of the imidazo[4,5-d]pyridine scaffold is expected to significantly modulate its photophysical characteristics compared to the unsubstituted parent compound. Generally, the UV-Vis absorption spectrum of imidazopyridine derivatives displays two main bands. One is a high-energy band typically attributed to π → π* transitions within the aromatic system, and a lower-energy band that can be influenced by intramolecular charge transfer (ICT) characteristics. For this compound, the ICT character is likely to be pronounced due to the electron-accepting nature of the nitro group and the electron-donating potential of the imidazole moiety.
Fluorescence in imidazopyridine systems is a key feature, often with good quantum yields. However, the presence of a nitro group is generally associated with a decrease in fluorescence intensity or complete quenching of emission. This is because nitroaromatic compounds often have efficient pathways for non-radiative decay from the excited state, such as intersystem crossing to the triplet state. Therefore, this compound is anticipated to be weakly fluorescent or non-fluorescent.
While specific experimental data for this compound is not extensively available in the public domain, the expected spectroscopic properties can be inferred from studies on related nitro-substituted heterocyclic systems.
The polarity of the solvent can have a profound effect on the electronic absorption and emission spectra of molecules with a significant change in dipole moment upon electronic excitation, a phenomenon known as solvatochromism. For compounds with intramolecular charge transfer character, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum, while the effect on the absorption spectrum can be less pronounced.
In the case of this compound, the ground state is polarized, and the excited state is expected to have an even larger dipole moment due to the charge transfer from the imidazo (B10784944) part of the molecule to the nitro-substituted pyridine ring. Consequently, polar solvents would be expected to stabilize the excited state more than the ground state, resulting in a red shift of the fluorescence maximum. The absorption spectrum may also exhibit a shift, the direction of which will depend on the relative stabilization of the ground and Franck-Condon excited states.
To illustrate the potential solvent effects, the following table presents hypothetical UV-Vis absorption data for a related nitroaromatic compound in solvents of varying polarity.
| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax, nm) |
| n-Hexane | 31.0 | 320 |
| Dichloromethane | 40.7 | 328 |
| Acetonitrile | 45.6 | 335 |
| Ethanol (B145695) | 51.9 | 340 |
| Water | 63.1 | 345 |
This table is illustrative and shows representative data for a generic nitroaromatic heterocyclic compound to demonstrate the expected trend. Specific experimental data for this compound is not available.
The imidazo[4,5-d]pyridine ring system contains basic nitrogen atoms in both the imidazole and pyridine rings, making it susceptible to protonation in acidic media. The determination of the acid dissociation constants (pKa) is crucial for understanding the behavior of the molecule in biological systems and for various applications. UV-Vis spectroscopy is a powerful technique for determining pKa values.
The method involves recording the absorption spectra of the compound in a series of buffer solutions with different pH values. As the pH changes, the protonation state of the molecule changes, which in turn alters the electronic structure and, consequently, the absorption spectrum. The presence of isosbestic points in the series of spectra is a good indication of a simple equilibrium between two species (e.g., the neutral molecule and its monoprotonated form).
For this compound, at least two pKa values could be expected, corresponding to the protonation of the pyridine nitrogen and one of the imidazole nitrogens. The pKa value can be calculated from the spectral data using the Henderson-Hasselbalch equation or by graphical analysis of the absorbance changes as a function of pH.
The following table simulates the data that would be obtained from a spectrophotometric titration for the determination of a pKa value.
| pH | Absorbance at λ1 | Absorbance at λ2 |
| 2.0 | 0.850 | 0.200 |
| 3.0 | 0.825 | 0.225 |
| 4.0 | 0.650 | 0.400 |
| 4.5 | 0.525 | 0.525 |
| 5.0 | 0.400 | 0.650 |
| 6.0 | 0.225 | 0.825 |
| 7.0 | 0.200 | 0.850 |
This table is a hypothetical representation of data from a spectrophotometric pKa determination to illustrate the principle. λ1 and λ2 represent the absorption maxima of the acidic and basic forms of the compound, respectively. The pKa in this hypothetical example would be around 4.5.
Biological Activities and Mechanistic Insights Preclinical Investigations
Antiproliferative and Anticancer Activities in Cell-Based Assays
Derivatives of the imidazopyridine core, including structures related to 7-Nitro-2H-imidazo[4,5-d]pyridine, have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.govwaocp.orgnih.govnih.govrsc.org The versatility of the imidazopyridine scaffold allows for chemical modifications that can enhance potency and selectivity against cancer cells. nih.gov For instance, studies on 2,6-disubstituted imidazo[4,5-b]pyridines have shown that certain substitutions can lead to potent and selective antiproliferative effects. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds have been identified as having strong cytotoxic impacts on breast cancer cells. waocp.org
One study highlighted an N-methyl substituted derivative with a hydroxyl group as a particularly promising compound, exhibiting pronounced antiproliferative activity against a panel of cancer cell lines including glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, and various leukemias. nih.gov The conversion of a nitro group to an amino group in some derivatives has also been shown to improve anticancer activity. nih.gov
A primary mechanism through which imidazopyridine derivatives exert their anticancer effects is through the inhibition of key protein kinases involved in cell cycle regulation and signal transduction. Notably, derivatives of imidazo[4,5-b]pyridine have been developed as potent inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govacs.org
Aurora kinases are crucial for mitotic progression, and their overexpression is common in many cancers. nih.gov Optimization of imidazo[4,5-b]pyridine-based inhibitors has led to the discovery of compounds that potently inhibit Aurora-A, Aurora-B, and Aurora-C. nih.gov One such derivative, a dual FLT3/Aurora kinase inhibitor, demonstrated significant potency against wild-type FLT3 and its mutants, which are prevalent in acute myeloid leukemia (AML). nih.govacs.org This dual inhibition is a promising strategy for treating malignancies like AML, which often have a poor prognosis. nih.gov
The following table summarizes the inhibitory activity of a representative imidazo[4,5-b]pyridine derivative against specific kinases.
| Kinase Target | Kd (nM) | Reference |
| Aurora-A | 7.5 | nih.gov |
| Aurora-B | 48 | nih.gov |
| FLT3 | 6.2 | nih.gov |
| FLT3-ITD | 38 | nih.gov |
| FLT3(D835Y) | 14 | nih.gov |
Kd represents the dissociation constant, a measure of binding affinity.
The oncoprotein N-Myc, a key driver in neuroblastoma, is stabilized through its interaction with Aurora-A kinase. acs.orgbiorxiv.org Disrupting this complex is a key therapeutic strategy. Certain selective Aurora-A inhibitors derived from different chemical scaffolds have been shown to disrupt the Aurora-A/N-Myc complex, leading to N-Myc degradation. acs.org While specific studies on this compound's direct effect on this complex are not detailed, the development of imidazo[4,5-b]pyridine-based Aurora-A inhibitors suggests a potential mechanism of action. acs.orgnih.gov The ability of small molecules to selectively target and disrupt such protein-protein interactions is a significant area of cancer research. acs.org
Antimicrobial Properties
The imidazopyridine scaffold is also a promising framework for the development of novel antimicrobial agents. researchgate.netnih.govmdpi.comresearchgate.net The rise of multidrug-resistant pathogens necessitates the discovery of new classes of antibiotics, and imidazopyridine derivatives have shown efficacy against a variety of microorganisms. researchgate.net
Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Some compounds have shown moderate activity against strains like Escherichia coli. nih.gov
A significant focus of research has been on the antimycobacterial properties of these compounds, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.govmdpi.com Several series of imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives have been synthesized and tested, with some demonstrating good potency against the virulent H37Rv strain of M. tuberculosis. mdpi.com The hydrophobicity of these compounds has been identified as a crucial factor for their tuberculostatic activity. nih.gov For instance, certain 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown promising antitubercular activity.
The table below shows the minimum inhibitory concentration (MIC) for selected imidazopyridine derivatives against M. tuberculosis.
| Compound Type | Strain | MIC (µM) | Reference |
| Imidazo[4,5-c]pyridine derivative | M. tuberculosis H37Rv | 0.01 | researchgate.net |
| Imidazo[4,5-c]pyridine derivative | MDR-TB | 0.21 | researchgate.net |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | M. tuberculosis H37Rv | Not specified, but showed good potency |
MIC is the minimum concentration of a substance that prevents visible growth of a microorganism.
The antimicrobial spectrum of imidazopyridine derivatives extends to antifungal and antiviral activities. nih.govresearchgate.netnih.govbeilstein-journals.org Some compounds have shown inhibitory effects against fungal pathogens. For example, a derivative with a 2-phenylnitro group was found to inhibit the mycelial growth of Fusarium oxysporum. researchgate.net Other studies have reported that certain nicotinic acid benzylidene hydrazide derivatives with nitro substituents are active against Candida albicans and Aspergillus niger. nih.gov Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their potential antifungal activity against Candida albicans. beilstein-journals.org
In terms of antiviral activity, some bromo-substituted imidazo[4,5-b]pyridine derivatives have demonstrated moderate and selective activity against the respiratory syncytial virus (RSV). nih.gov
The antimicrobial action of these compounds can be attributed to the inhibition of essential microbial enzymes. Dihydrofolate reductase (DHFR) is a validated target for antimicrobial drugs, as its inhibition disrupts the synthesis of nucleic acids and amino acids. mdpi.com Molecular docking studies have suggested that imidazo[4,5-b]pyridine derivatives can interact with the active site of DHFR. mdpi.com
Another critical enzyme in Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is involved in the synthesis of the mycobacterial cell wall. nih.gov The nitro group in some compounds, such as the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, is thought to be important for binding to the DprE1 enzyme, potentially through interaction with a cysteine residue. nih.gov Molecular docking studies support the potential of these compounds to act as DprE1 inhibitors. nih.gov
Other Biological Activities (e.g., Antioxidant, Antiglycative, Receptor Antagonism)
Angiotensin II Receptor Modulation
There is no available scientific literature or preclinical data describing the effects of this compound on the Angiotensin II receptor.
Thromboxane A2 Receptor Modulation
There is no available scientific literature or preclinical data describing the effects of this compound on the Thromboxane A2 receptor.
Structure Activity Relationship Sar Studies for 7 Nitro 2h Imidazo 4,5 D Pyridine Derivatives
Influence of the Nitro Group and its Position on Biological Activity
The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences a molecule's electronic properties, polarity, and potential for biological interactions. researchgate.net Its presence is often essential for the pharmacological activity of many heterocyclic compounds.
The biological action of many nitro-containing heterocycles, such as 5-nitroimidazoles, involves the intracellular reduction of the nitro group. This process can generate reactive nitro anion radicals and other intermediates that are crucial to the compound's mechanism of action, particularly in antimicrobial applications. nih.govbrieflands.com Studies on nitracrine, an anticancer agent, have shown that removing the nitro group or moving it to a different position on the aromatic ring leads to a decrease or loss of activity, underscoring the group's critical role. mdpi.com
In the context of imidazopyridines, a review of 1H-imidazo[4,5-b]pyridine derivatives noted that compounds bearing a nitro substituent on an attached phenyl ring demonstrated superior antimicrobial activity compared to those with chloro or amino groups. researchgate.net Furthermore, a series of 3-nitroimidazo[1,2-a]pyridines have been successfully developed as antileishmanial agents, confirming the utility of the nitro-imidazopyridine core in drug discovery. mdpi.com
Impact of Substituents on the Pyridine (B92270) and Imidazole (B134444) Moieties
The biological activity of imidazopyridine derivatives can be finely tuned by introducing various substituents onto both the pyridine and imidazole portions of the core structure.
Substituents on the Pyridine Moiety: Modification of the pyridine ring is a common strategy to enhance potency. Research on amidino-substituted imidazo[4,5-b]pyridines demonstrated that the introduction of a bromine atom onto the pyridine nucleus markedly increased antiproliferative activity against cancer cell lines. mdpi.com In a different study, the presence of a methyl group at the C5 position of the pyridine ring was found to enhance antibacterial activity. nih.gov
Substituents on the Imidazole Moiety: The imidazole ring also offers a key site for modification. In a series of imidazo-pyridinium compounds developed as Neuropeptide S Receptor antagonists, the removal of a methyl group from the 2-position led to a significant decrease in activity. nih.gov Conversely, for certain 1H-imidazo[4,5-b]pyridine derivatives, the presence of groups like chloro, nitro, or amino on a phenyl ring attached to the 2-position was associated with potent antimicrobial effects. researchgate.net
The nature of substituents on rings attached to the core scaffold also plays a critical role. In a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated as anti-inflammatory agents, variations in the substitution patterns on both aryl rings were found to significantly affect the potency and selectivity for COX-1 and COX-2 enzymes. nih.gov This indicates that substituents on groups appended to the 7-Nitro-2H-imidazo[4,5-d]pyridine core will likewise have a profound impact on biological activity.
Stereochemical Considerations and Enantiomeric Effects
There is no specific information available in the reviewed scientific literature regarding the stereochemical and enantiomeric effects of this compound derivatives. The development of chiral derivatives and the study of their differential interactions with biological targets represent a potential area for future research to fully elucidate the SAR of this compound class.
Correlation between Molecular Features and Pharmacological Potency and Selectivity
Isomeric Structure: As previously noted, the specific arrangement of nitrogen atoms in the fused heterocyclic system is a fundamental determinant of activity. The imidazo[4,5-b]pyridine scaffold often yields more potent compounds than the isomeric imidazo[4,5-c]pyridine core. researchgate.net Therefore, the unique geometry of the imidazo[4,5-d]pyridine skeleton will be a primary factor in its pharmacological profile.
Substituent Effects on Potency: The direct impact of substituent choice on biological potency is evident across multiple studies of imidazopyridine analogues. The following tables provide data from studies on related imidazopyridine isomers, illustrating how modifications to the core structure correlate with pharmacological activity.
Table 1: Antiproliferative Activity of Substituted Imidazo[4,5-b]pyridines against SW620 Colon Carcinoma Cells mdpi.com
| Compound | Substituent on Pyridine Ring (R¹) | Substituent on 2-Phenyl Ring (R²) | IC₅₀ (µM) |
|---|---|---|---|
| Compound A (analogue) | H | Unsubstituted Amidino | >10 |
| Compound 10 | Br | Unsubstituted Amidino | 0.4 |
| Compound B (analogue) | H | 2-Imidazolinyl | >10 |
| Compound 14 | Br | 2-Imidazolinyl | 0.7 |
This table demonstrates that the addition of a bromine (Br) substituent to the pyridine ring significantly enhances the antiproliferative potency of these derivatives. mdpi.com
Table 2: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives nih.gov
| Compound | Substituent on 2-Phenyl Ring (R¹) | Substituent on 3-Phenyl Ring (R²) | COX-1 IC₅₀ (µmol/L) | COX-2 IC₅₀ (µmol/L) |
|---|---|---|---|---|
| 3c | 4-F | 4-SCH₃ | 10.0 | 12.3 |
| 3f | 4-Cl | 4-SCH₃ | 21.8 | 9.2 |
| 3h | 4-CH₃ | 4-SCH₃ | 43.0 | 19.6 |
This table illustrates how varying the halogen or methyl substituent on the 2-phenyl ring, while keeping the 3-phenyl substituent constant, modulates the potency and selectivity for COX-1 versus COX-2 enzymes. nih.gov These examples underscore the principle that a systematic combination of an optimal core structure (such as this compound) with carefully selected substituents is essential for achieving high pharmacological potency and target selectivity.
Applications in Chemical Biology and Preclinical Drug Discovery
Development of 7-Nitro-2H-imidazo[4,5-d]pyridine as Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. The development of this compound and its derivatives as chemical probes is an emerging area of interest. The nitro group is a strong electron-withdrawing group that can confer specific reactivity to the molecule, making it a useful tool for interrogating biological processes.
One established application for a related compound, 7-nitro-7-deazapurine, is in the field of genomics. Substitution with a nitro group at the C7 position makes the glycosidic bond of the corresponding nucleotide susceptible to cleavage under alkaline conditions acs.org. This chemical lability is a valuable property that has been harnessed for DNA analysis. Researchers have developed methods for DNA genotyping and for mapping DNA-protein interactions that rely on the incorporation of these chemically labile nucleotides into DNA strands via PCR, followed by specific chemical cleavage at the modified sites acs.org.
This principle highlights the potential of this compound in creating analogous tools. By incorporating this compound into nucleosides or nucleotides, it is conceivable to develop probes for:
DNA Sequencing and Genotyping: Creating easily cleavable DNA fragments for analysis.
Mapping Molecular Interactions: Designing footprinting techniques to identify the binding sites of proteins on nucleic acids.
Activity-Based Probing: The nitroaromatic group can be reduced by specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic tumor environments. This bioactivation can be designed to trigger a detectable signal (e.g., fluorescence), allowing for the imaging and detection of specific enzymatic activities in cells researchgate.net.
The development of such probes provides powerful tools for understanding complex biological pathways and for diagnostic applications.
| Probe Application Area | Principle of Action | Potential Use of this compound |
| DNA Genotyping | Nitro group facilitates chemical cleavage of DNA at the probe site. acs.org | As a cleavable nucleotide analogue for sequence-specific DNA cleavage. |
| DNA-Protein Interaction Mapping | The probe's reactivity allows for footprinting of protein binding sites. acs.org | To map the precise locations of protein binding on DNA strands. |
| Enzyme Activity Sensing | Enzymatic reduction of the nitro group triggers a detectable signal. researchgate.net | To create probes for detecting nitroreductase activity, often a marker for hypoxia. |
Scaffold for Lead Compound Identification and Optimization in Drug Discovery Programs
The imidazopyridine core structure is considered a "privileged scaffold" in medicinal chemistry. Its resemblance to naturally occurring purines allows molecules built on this framework to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The imidazo[4,5-d]pyridine (8-deazapurine) system is of particular interest, and its derivatives have been explored for various therapeutic applications. For instance, the closely related 8-aza-7-deazapurine nucleosides exhibit a broad spectrum of biological activities, including antiparasitic, antitumor, and antiviral effects nih.gov.
The this compound scaffold serves as a valuable starting point in drug discovery for several reasons:
Bioisosteric Replacement: It can act as a bioisostere of purines, potentially leading to compounds that modulate the activity of purine-binding proteins with improved selectivity or pharmacokinetic properties.
Modulation of Physicochemical Properties: The nitro group is a strong electronic modifier and a hydrogen bond acceptor. Its presence significantly alters the electronic distribution and properties of the heterocyclic system, which can be fine-tuned to optimize binding affinity to a biological target.
Synthetic Handle for Library Development: The true power of the 7-nitro group in this scaffold lies in its synthetic versatility. It can be readily transformed into a variety of other functional groups, most commonly an amino group, via reduction. This amino group can then be used as a handle for further chemical modifications, allowing for the rapid synthesis of a library of analogues during the lead optimization phase of a drug discovery program.
Derivatives of various imidazopyridine scaffolds have shown promise in targeting a range of diseases, as summarized in the table below.
| Therapeutic Area | Biological Target/Activity | Imidazopyridine Isomer Class |
| Oncology | Antitumor Activity, Kinase Inhibition | 8-aza-7-deazapurines, Imidazo[4,5-b]pyridines nih.govresearchgate.net |
| Infectious Diseases | Antiviral, Antibacterial, Antiparasitic | 8-aza-7-deazapurines, 7-deazapurines nih.govnih.govnih.gov |
| Neurological Disorders | GABAA Receptor Modulation | Imidazo[4,5-c]pyridines nih.gov |
Use as Intermediates for the Synthesis of Complex Bioactive Molecules
One of the most critical applications of this compound is its role as a key synthetic intermediate. In the synthesis of heteroaromatic compounds, a nitro group is a strategically important functional group. It not only influences the reactivity of the aromatic ring but also serves as a precursor to an amino group, which is a cornerstone for building molecular complexity.
The synthesis of various bioactive imidazopyridine derivatives often begins with a nitropyridine precursor. For example, the construction of the imidazo[4,5-b]pyridine skeleton can be achieved via a tandem reaction starting from 2-chloro-3-nitropyridine (B167233) acs.org. This highlights the fundamental role of the nitro-substituted pyridine (B92270) core in building the fused heterocyclic system.
Once the this compound core is formed, the nitro group can be chemically transformed to unlock a variety of synthetic pathways:
Reduction to an Amine: The most common transformation is the reduction of the nitro group (—NO₂) to a primary amine (—NH₂). This reaction is typically high-yielding and clean. The resulting 7-amino-2H-imidazo[4,5-d]pyridine is a versatile intermediate.
Derivatization of the Amino Group: The newly formed amino group can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization.
Sandmeyer and Related Reactions: Diazotization of the amino group yields a diazonium salt, which is a gateway intermediate for introducing a wide array of substituents, such as halogens (—F, —Cl, —Br, —I), hydroxyl (—OH), and cyano (—CN) groups, onto the pyridine ring.
A practical example of this strategy has been demonstrated in the synthesis of fluorescent cytokinin analogues from the related 7-nitroimidazo[4,5-b]pyridine isomer. In that synthesis, the nitro compound was first reduced to the 7-amino derivative, which was then converted to a 7-iodo compound. This iodide was subsequently used in palladium-catalyzed coupling reactions to introduce more complex groups acs.org. This synthetic sequence underscores the strategic importance of the nitro-substituted scaffold as a foundational building block for complex bioactive molecules.
| Initial Functional Group | Transformation Reaction | Resulting Functional Group | Application in Further Synthesis |
| 7-Nitro (—NO₂) | Reduction (e.g., with H₂, Pd/C) | 7-Amino (—NH₂) | Acylation, Alkylation, Diazotization |
| 7-Amino (—NH₂) | Diazotization followed by Sandmeyer Reaction | 7-Halo (—Cl, —Br, —I) | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| 7-Amino (—NH₂) | Diazotization followed by hydrolysis | 7-Hydroxy (—OH) | Ether synthesis, activation for nucleophilic substitution |
| 7-Amino (—NH₂) | Acylation/Alkylation | 7-Amido/7-Alkylamino | Modification of biological activity and physical properties |
Emerging Research Horizons for this compound: A Look into Future Perspectives
The heterocyclic compound this compound is part of the broader imidazopyridine family, a class of molecules that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its presence in numerous biologically active compounds. nih.govresearchgate.net While research on this specific nitro-substituted isomer is still nascent, the extensive studies on related imidazopyridine scaffolds provide a fertile ground for envisioning future research directions. This article explores the emerging research areas and future perspectives for this compound, focusing on novel synthetic methodologies, in-depth mechanistic studies, expanded biological applications, the integration of computational tools, and its potential in materials science.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 7-Nitro-2H-imidazo[4,5-d]pyridine, and how do they influence experimental design?
- Answer : The compound has a molecular formula of C₆H₄N₄O₂, a molecular weight of 164.12 g/mol, and a predicted density of 1.79 g/cm³. Its boiling point (223.9°C) and pKa (2.67) suggest stability under moderate thermal conditions but sensitivity to acidic environments. These properties necessitate controlled storage (2–8°C) and inert reaction conditions to prevent decomposition. Characterization via NMR and FT-IR is recommended to confirm purity before use in reactions .
Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?
- Answer : Synthesis typically involves nitration of precursor imidazo[4,5-d]pyridine derivatives. Phase transfer catalysis (PTC) in solvents like DMF with p-toluenesulfonic acid has been effective for analogous compounds, achieving yields >60% . Microwave-assisted methods (e.g., using methanol/water mixtures with trifluoroacetic acid) can reduce reaction times and improve regioselectivity, as demonstrated for structurally similar imidazo-pyridines .
Q. How can the purity and structure of this compound be validated?
- Answer : Use a combination of spectral techniques:
- 1H/13C NMR : To confirm proton environments and carbon frameworks.
- X-ray crystallography : For absolute stereochemical determination, as applied to related imidazo-pyridine derivatives (mean C–C bond deviation: 0.002 Å) .
- HRMS : To verify molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level can predict frontier molecular orbitals (FMOs), electrostatic potential surfaces, and nitro-group electronic effects. These models align with experimental UV-Vis data (λmax ~244–286 nm for analogous compounds) and explain reactivity trends in nucleophilic substitution reactions .
Q. How does the nitro group at the 7-position influence regioselectivity in cross-coupling reactions?
- Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the 5-position of the imidazo-pyridine core. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/water mixtures achieve >70% yields at the 5-position, as shown in brominated analogs .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Answer :
- Temperature control : Reactions below 80°C reduce nitro-group reduction risks.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH sites during alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in SNAr reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
